2-chloro-N-(2-chloro-3-fluoropyridin-4-yl)-6-fluorobenzamide
Overview
Description
2-chloro-N-(2-chloro-3-fluoropyridin-4-yl)-6-fluorobenzamide is a compound that belongs to the class of fluorinated pyridines. These compounds are known for their unique chemical properties, which include high stability and reactivity due to the presence of fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chloro-3-fluoropyridin-4-yl)-6-fluorobenzamide typically involves multiple steps. One common method includes the nucleophilic substitution reaction of 2-chloro-3-fluoropyridine with an appropriate amine to form the intermediate, which is then further reacted with 6-fluorobenzoyl chloride to yield the final product . The reaction conditions often involve the use of solvents such as dichloromethane (DCM) and catalysts like triethylamine (TEA) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-chloro-3-fluoropyridin-4-yl)-6-fluorobenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile. Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different functional groups on the aromatic ring .
Scientific Research Applications
2-chloro-N-(2-chloro-3-fluoropyridin-4-yl)-6-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-chloro-3-fluoropyridin-4-yl)-6-fluorobenzamide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-3-fluoropyridin-4-amine
- 2-chloro-3-fluoropyridin-4-yl)boronic acid
- 2-chloro-3-fluoropyridin-4-yl)carbamic acid tert-butyl ester
Uniqueness
Compared to similar compounds, 2-chloro-N-(2-chloro-3-fluoropyridin-4-yl)-6-fluorobenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The combination of chlorine and fluorine atoms in the aromatic rings enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-chloro-N-(2-chloro-3-fluoropyridin-4-yl)-6-fluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2F2N2O/c13-6-2-1-3-7(15)9(6)12(19)18-8-4-5-17-11(14)10(8)16/h1-5H,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSXRUDLQQTJDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=C(C(=NC=C2)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.